molecular formula C10H7ClN2O2 B14688523 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl- CAS No. 33781-65-6

3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl-

Cat. No.: B14688523
CAS No.: 33781-65-6
M. Wt: 222.63 g/mol
InChI Key: ZMBUAFXBQDJLDR-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones.

    Chlorination and hydroxylation: Introducing chlorine and hydroxyl groups through specific reagents and conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting specific enzymes involved in disease processes.

    Receptor binding: Binding to specific receptors to modulate biological responses.

    Pathway modulation: Affecting various cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-methyl-
  • 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-ethyl-
  • 3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-propyl-

Uniqueness

3(2H)-Pyridazinone, 5-chloro-4-hydroxy-2-phenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

33781-65-6

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-2-phenyl-1H-pyridazine-3,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-8-6-12-13(10(15)9(8)14)7-4-2-1-3-5-7/h1-6,12H

InChI Key

ZMBUAFXBQDJLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)C(=CN2)Cl

Origin of Product

United States

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